6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Overview
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that contains a bromine atom and a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines and inhibit certain kinases
Biochemical Pathways
Given the potential anti-tumor activity of similar compounds , it is likely that the compound affects pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity , suggesting that this compound may also have effects on cell proliferation and survival.
Biochemical Analysis
Biochemical Properties
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor for certain enzymes, such as JAK1 and JAK2, which are involved in cell signaling pathways . The compound’s interaction with these enzymes is primarily through binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways. Additionally, this compound has been found to interact with other proteins involved in cellular processes, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of JAK1 and JAK2 enzymes leads to altered cytokine signaling, which can impact immune responses and inflammation . Furthermore, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as JAK1 and JAK2 . This binding prevents the enzymes from catalyzing their respective reactions, leading to downstream effects on cell signaling pathways. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function, making this compound a powerful tool for studying molecular mechanisms in cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in reversible changes in cell signaling and gene expression, while long-term exposure can lead to more permanent alterations in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism . These findings highlight the importance of careful dosage optimization when using this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes . The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction. This method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and efficient reaction conditions, such as microwave irradiation, are likely to be employed to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and azinium-N-imines for cycloaddition reactions. Conditions such as the presence of copper acetate and microwave irradiation are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can result in fused heterocyclic compounds .
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, such as RORγt inverse agonists and JAK inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the unique biological activities it exhibits. Its ability to act on multiple molecular targets makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDYQEVFUVHKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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